3-Tert-butylpyridin-2-amine
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Overview
Description
3-Tert-butylpyridin-2-amine is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is a derivative of pyridine, featuring a tert-butyl group at the third position and an amine group at the second position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylpyridin-2-amine typically involves the reaction of 2-chloropyridine with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or neutral medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or THF.
Substitution: Alkyl halides, acyl chlorides; conditionsbasic medium, solvents like DMF or THF.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-Tert-butylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: This compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-tert-butylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butylpyridine
- 4-tert-butylpyridine
- 2-amino-3-methylpyridine
- 2-amino-4-methylpyridine
Uniqueness
Compared to similar compounds, 3-tert-butylpyridin-2-amine is unique due to the specific positioning of the tert-butyl and amine groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo specific reactions and interact with molecular targets sets it apart from other pyridine derivatives .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-tert-butylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)7-5-4-6-11-8(7)10/h4-6H,1-3H3,(H2,10,11) |
InChI Key |
ZVIHONOPAHXSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=CC=C1)N |
Origin of Product |
United States |
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